molecular formula C7H12N2O3 B11950699 1,3-Diacetamidoacetone

1,3-Diacetamidoacetone

Cat. No.: B11950699
M. Wt: 172.18 g/mol
InChI Key: PMDVOPRJMNOLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diacetamidoacetone: is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.185 g/mol It is known for its unique structure, which includes two acetamido groups attached to an acetone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diacetamidoacetone can be synthesized through several methods. One common approach involves the reaction of acetone with acetamide in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

1,3-Diacetamidoacetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1,3-Diacetamidoacetone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Diacetamidoacetone exerts its effects involves its interaction with various molecular targets. The acetamido groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. These interactions can affect pathways involved in cellular processes, making the compound valuable for studying biochemical mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diacetamidoacetone is unique due to its dual acetamido groups, which provide distinct reactivity and interaction potential compared to similar compounds. This makes it particularly valuable in applications requiring specific molecular interactions .

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

N-(3-acetamido-2-oxopropyl)acetamide

InChI

InChI=1S/C7H12N2O3/c1-5(10)8-3-7(12)4-9-6(2)11/h3-4H2,1-2H3,(H,8,10)(H,9,11)

InChI Key

PMDVOPRJMNOLSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)CNC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.